Erythritol bis(carbonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

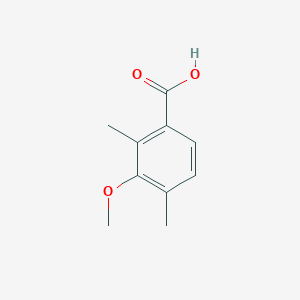

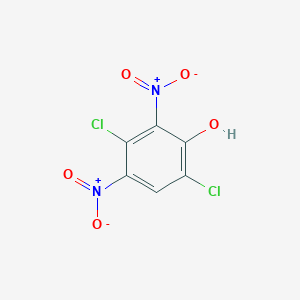

Erythritol bis(carbonate) is a compound with the empirical formula C6H6O6 . It is also known as Erythritol 1,2:3,4-dicarbonate . Erythritol is a four-carbon sugar that is found in algae, fungi, and lichens . It is twice as sweet as sucrose and can be used as a coronary vasodilator .

Synthesis Analysis

The synthesis of Erythritol bis(carbonate) was first introduced by R. Mülhaupt et al. They used erythritol with diphenyl carbonate (DPC) as a reagent . A more sustainable procedure for the carbonate formation was later presented, which involved the use of dimethyl carbonate as a solvent and reagent, catalyzed by triazabicyclodecene (TBD). This method led to selective product formation and easy product separation by filtration .Molecular Structure Analysis

The molecular structure of Erythritol bis(carbonate) is represented by the molecular formula C6H6O6 . The average mass is 174.108 Da and the monoisotopic mass is 174.016434 Da .Chemical Reactions Analysis

Erythritol bis(carbonate) is utilized as a monomer for the synthesis of non-isocyanate polyurethanes (NIPUs) . The reaction involves the use of dimethyl carbonate as a solvent and reagent, catalyzed by triazabicyclodecene (TBD) .Physical And Chemical Properties Analysis

Erythritol bis(carbonate) is a solid at room temperature . The predicted melting point is approximately 131.07°C . The predicted boiling point is approximately 535.6°C at 760 mmHg . The predicted density is approximately 1.6 g/cm3 .Scientific Research Applications

Monomer for Non-Isocyanate Polyurethanes (NIPUs)

Erythritol bis(carbonate) has been used as a valuable monomer in the synthesis of non-isocyanate polyurethanes (NIPUs). A more sustainable procedure for the carbonate formation has been developed, enhancing the efficiency of its application in polymer science. This advancement focuses on factors like solvent use, reaction temperature, and reagent recycling (Dannecker & Meier, 2019).

Biotechnological Production and Applications

Erythritol serves as a starting material for the production of various sugars due to its unique nutritional properties. Its biotechnological production, particularly via microbial methods using osmophilic yeasts, offers a range of applications in the food and pharmaceutical industries (Moon, Jeya, Kim, & Lee, 2010).

Enhancing Productivity in Microorganisms

Metabolic engineering has been employed to improve the production of erythritol from glycerol in yeast, notably in Yarrowia lipolytica. Techniques such as overexpressing specific genes and disrupting others have significantly increased erythritol productivity (Carly et al., 2017).

Nutritional and Health Benefits

Erythritol has demonstrated potential health benefits, such as improving glucose tolerance and modulating innate immunity in studies involving high-fat diets in mice. These findings highlight its role beyond being a sweetener, pointing towards its functional applications in nutrition and health (Kawano et al., 2021).

Advances in Biosynthesis Methods

Recent developments in erythritol biosynthesis focus on utilizing low-cost substrates and improving metabolic pathways to enhance yield and productivity. The use of yeasts like Yarrowia lipolytica for producing erythritol from glycerol is a notable advancement in this field (Rzechonek et al., 2018).

Engineering Microbial Cell Factories

Genetic engineering has been applied to create microbial cell factories for increased erythritol production. The use of genetically-encoded biosensors and high-throughput screening methods has enabled the development of strains with enhanced erythritol productivity (Qiu et al., 2020).

Mechanism of Action

Safety and Hazards

Erythritol bis(carbonate) is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity when ingested, inhaled, or comes into contact with skin. It can cause serious eye damage and may cause cancer and respiratory irritation .

Future Directions

Erythritol bis(carbonate) is a valuable monomer for the synthesis of non-isocyanate polyurethanes (NIPUs), which are among the most widely used polymers in various industries . The development of a more sustainable procedure for the carbonate formation is a significant step towards more sustainable polyurethanes . The future direction could involve further improving the sustainability and efficiency of the synthesis process .

Properties

| 24690-44-6 | |

Molecular Formula |

C6H6O6 |

Molecular Weight |

174.11 g/mol |

IUPAC Name |

4-[(4S)-2-oxo-1,3-dioxolan-4-yl]-1,3-dioxolan-2-one |

InChI |

InChI=1S/C6H6O6/c7-5-9-1-3(11-5)4-2-10-6(8)12-4/h3-4H,1-2H2/t3-,4?/m0/s1 |

InChI Key |

ZWGIZHOZSXFSNW-WUCPZUCCSA-N |

Isomeric SMILES |

C1[C@H](OC(=O)O1)C2COC(=O)O2 |

SMILES |

C1C(OC(=O)O1)C2COC(=O)O2 |

Canonical SMILES |

C1C(OC(=O)O1)C2COC(=O)O2 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B3254884.png)

![6-Bromo-3-(2-trimethylsilanyl-ethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3254937.png)

![Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3254944.png)